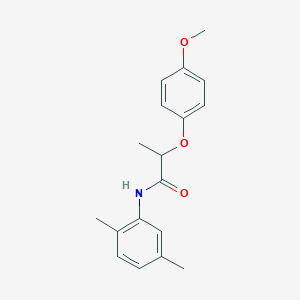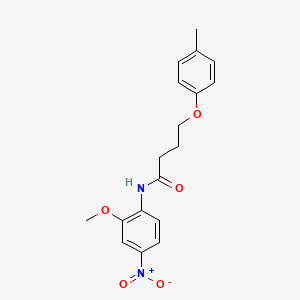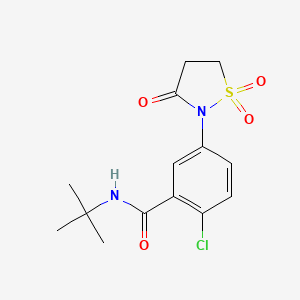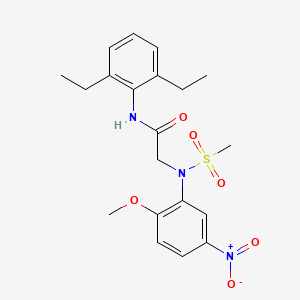![molecular formula C22H24N4O5 B5202815 1-(3-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5202815.png)
1-(3-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as ENPPI, is a chemical compound that belongs to the class of pyrrolidinediones. It is a potential drug candidate that has been studied for its therapeutic effects in various diseases.
作用機序
The mechanism of action of 1-(3-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and glucose metabolism. For example, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival (Zhang et al., 2017). This compound has also been reported to activate the AMPK signaling pathway, which is involved in glucose metabolism and energy homeostasis (Zhang et al., 2017).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. For example, this compound has been reported to decrease the levels of inflammatory cytokines and oxidative stress markers in diabetic mice (Zhang et al., 2017). This compound has also been found to improve mitochondrial function and reduce neuronal damage in animal models of neurological disorders (Zhang et al., 2017).
実験室実験の利点と制限
1-(3-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has several advantages for lab experiments, including its high yield of synthesis, its potential therapeutic effects in various diseases, and its ability to inhibit multiple signaling pathways. However, there are also limitations to using this compound in lab experiments, such as its limited solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 1-(3-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. One direction is to further investigate its therapeutic effects in various diseases, such as cancer, diabetes, and neurological disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. Additionally, the development of new formulations and delivery methods for this compound may improve its solubility and reduce its toxicity. Finally, the identification of new targets and signaling pathways that are inhibited by this compound may lead to the discovery of new therapeutic applications for this compound.
Conclusion
This compound is a potential drug candidate that has been studied for its therapeutic effects in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new treatments for cancer, diabetes, and neurological disorders.
合成法
The synthesis of 1-(3-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the reaction of 3-ethoxyphenylhydrazine with 4-nitrobenzaldehyde in the presence of acetic acid and sodium acetate to form 1-(3-ethoxyphenyl)-4-nitrophenylhydrazine. This intermediate is then reacted with 1-piperazinecarboxylic acid and acetic anhydride to yield this compound. The overall yield of the synthesis process is 60-70% (Zhang et al., 2017).
科学的研究の応用
1-(3-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been studied for its therapeutic effects in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo (Zhang et al., 2017). In diabetes research, this compound has been reported to decrease blood glucose levels and improve insulin sensitivity in diabetic mice (Zhang et al., 2017). In neurological disorder research, this compound has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease (Zhang et al., 2017).
特性
IUPAC Name |
1-(3-ethoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-2-31-19-5-3-4-18(14-19)25-21(27)15-20(22(25)28)24-12-10-23(11-13-24)16-6-8-17(9-7-16)26(29)30/h3-9,14,20H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIFBWIOEDFCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202732.png)



![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5202746.png)

![1-benzyl-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202761.png)

![4-[(4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5202782.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one](/img/structure/B5202788.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5202806.png)
